molecular formula C8H16ClNO B599203 endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride CAS No. 1257442-93-5

endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride

Cat. No.: B599203
CAS No.: 1257442-93-5
M. Wt: 177.672
InChI Key: KBDRFDLINZOCBD-OPZYXJLOSA-N
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Description

Endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride is a chemical compound with the molecular formula C8H16ClNO. It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids. These alkaloids are known for their wide array of interesting biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of endo-8-azabicyclo[3.2.1]octane-3-methanol hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Endo-8-azabicyclo[3.2.1]octane-3-methanol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.

Major Products

The major products formed from these reactions would vary based on the type of reaction and the reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Endo-8-azabicyclo[3.2.1]octane-3-methanol hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of endo-8-azabicyclo[3.2.1]octane-3-methanol hydrochloride involves its interaction with molecular targets and pathways in biological systems. The specific targets and pathways would depend on the particular tropane alkaloid derived from this compound. Generally, these compounds can interact with neurotransmitter receptors and enzymes, affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to endo-8-azabicyclo[3.2.1]octane-3-methanol hydrochloride include other tropane alkaloids such as:

    Cocaine: A well-known tropane alkaloid with stimulant properties.

    Atropine: Used as a medication to treat certain types of nerve agent and pesticide poisonings.

    Scopolamine: Used to treat motion sickness and postoperative nausea and vomiting.

Uniqueness

What sets this compound apart is its specific structure and the potential for enantioselective synthesis, which allows for the creation of stereochemically pure compounds. This is crucial for studying the structure-activity relationships and developing specific therapeutic agents.

Properties

IUPAC Name

[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-5-6-3-7-1-2-8(4-6)9-7;/h6-10H,1-5H2;1H/t6?,7-,8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDRFDLINZOCBD-OPZYXJLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856027
Record name [(1R,5S)-8-Azabicyclo[3.2.1]octan-3-yl]methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257442-93-5
Record name [(1R,5S)-8-Azabicyclo[3.2.1]octan-3-yl]methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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